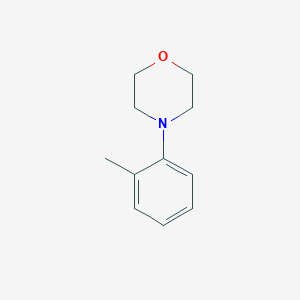
4-(o-Tolyl)morpholine
Cat. No. B1609646
Key on ui cas rn:
7178-40-7
M. Wt: 177.24 g/mol
InChI Key: BOAGUMGJQAXAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06562989B2
Procedure details


According to the general procedure B, 2-bromotoluene (171 mg, 1.00 mmol) reacted with morpholine (104 mg, 1.20 mmol) using 1 mol % of catalyst and sodium tert-butoxide (134 mg, 1.40 mmol) at room temperature for 43 h to give the title compound (70 mg, 40%) as an oil after purification: 1H-NMR (300 MHz, CDCl3): δ 7.22-7.18 (m, 2H), 7.06-7.00 (m, 2H), 3.87 (t, 4H, J=4.5 Hz), 2.93 (t, 4H, J=4.5 Hz), 2.34 (s, 3H). GC/MS(EI): m/z 177 (M+).



Name
Yield
40%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.CC(C)([O-])C.[Na+]>>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
171 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
104 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
134 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 43 h
|
|
Duration
|
43 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC=C1)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 70 mg | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 39.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
